molecular formula C22H14Cl2O4 B11163653 7-[(2,6-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

7-[(2,6-dichlorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No.: B11163653
M. Wt: 413.2 g/mol
InChI Key: UBHKFFORZLPZED-UHFFFAOYSA-N
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Description

7-[(2,6-DICHLOROPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a chromenone core, substituted with a 2,6-dichlorophenyl group and a phenyl group, along with methoxy and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-DICHLOROPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE typically involves multi-step organic reactions One common method includes the condensation of 2,6-dichlorobenzaldehyde with 4-hydroxyacetophenone in the presence of a base to form the intermediate chalcone This intermediate is then subjected to cyclization under acidic conditions to yield the chromenone structure

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[(2,6-DICHLOROPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromenone core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an alcohol derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[(2,6-DICHLOROPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,6-DICHLOROPHENYL)METHOXY]ETHANOL: Shares the 2,6-dichlorophenyl group but differs in the core structure and functional groups.

    (2E)-3-(2,6-DICHLOROPHENYL)-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE: Similar in having the 2,6-dichlorophenyl and methoxy groups but differs in the overall structure and reactivity.

Uniqueness

7-[(2,6-DICHLOROPHENYL)METHOXY]-5-HYDROXY-2-PHENYL-4H-CHROMEN-4-ONE is unique due to its specific combination of functional groups and the chromenone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H14Cl2O4

Molecular Weight

413.2 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)methoxy]-5-hydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C22H14Cl2O4/c23-16-7-4-8-17(24)15(16)12-27-14-9-18(25)22-19(26)11-20(28-21(22)10-14)13-5-2-1-3-6-13/h1-11,25H,12H2

InChI Key

UBHKFFORZLPZED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC4=C(C=CC=C4Cl)Cl)O

Origin of Product

United States

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